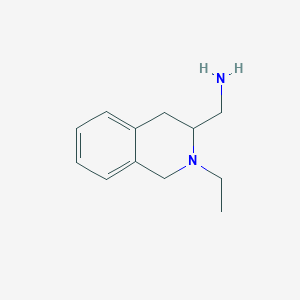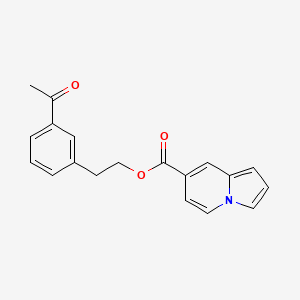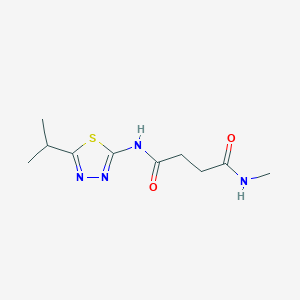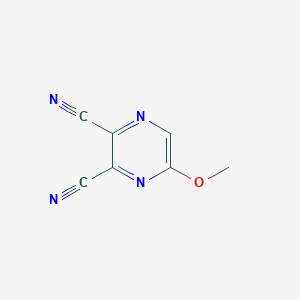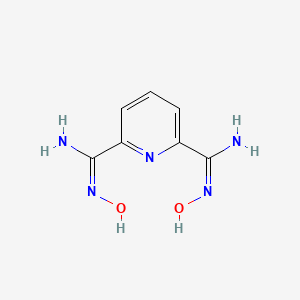
(2E,6E)-N'2,N'6-dihydroxypyridine-2,6-bis(carboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxyl and carboximidamide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of hydroxylamine and cyanamide as starting materials, which react with pyridine-2,6-dicarboxylic acid under acidic or basic conditions to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of (2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl and carboximidamide groups, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups to form corresponding carbonyl compounds.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carboximidamide groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction of the carboximidamide groups can produce pyridine-2,6-diamine derivatives.
Wissenschaftliche Forschungsanwendungen
(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of (2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboximidamide groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins and pathways. This compound may also modulate redox reactions and affect cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A structurally related compound with carboxylic acid groups instead of carboximidamide groups.
Pyridine-2,6-diamine: A derivative with amine groups replacing the carboximidamide groups.
2,6-Dihydroxypyridine: A simpler compound with only hydroxyl groups on the pyridine ring.
Uniqueness
(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C7H9N5O2 |
|---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide |
InChI |
InChI=1S/C7H9N5O2/c8-6(11-13)4-2-1-3-5(10-4)7(9)12-14/h1-3,13-14H,(H2,8,11)(H2,9,12) |
InChI-Schlüssel |
LNNDGURTIWTXDX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=NC(=C1)/C(=N\O)/N)/C(=N\O)/N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=NO)N)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



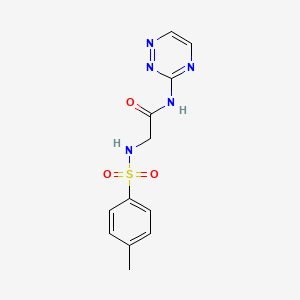

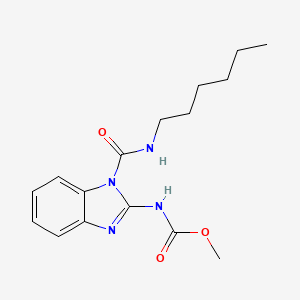
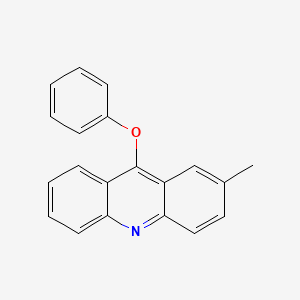

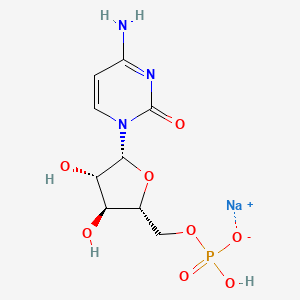

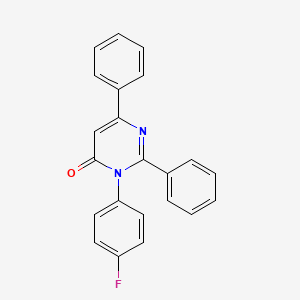
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
